molecular formula C13H9FN2O2 B11867415 (2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone

(2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone

Cat. No.: B11867415
M. Wt: 244.22 g/mol
InChI Key: AKUAGNWRWWYKEU-VBKFSLOCSA-N
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Description

(2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a hydroxyimino group, and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone typically involves the reaction of 4-fluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then cyclized to form the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the pyridinyl group can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-1-(4-chlorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone
  • (2Z)-1-(4-bromophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone
  • (2Z)-1-(4-methylphenyl)-2-hydroxyimino-2-pyridin-4-ylethanone

Uniqueness

(2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C13H9FN2O2

Molecular Weight

244.22 g/mol

IUPAC Name

(2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone

InChI

InChI=1S/C13H9FN2O2/c14-11-3-1-10(2-4-11)13(17)12(16-18)9-5-7-15-8-6-9/h1-8,18H/b16-12-

InChI Key

AKUAGNWRWWYKEU-VBKFSLOCSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C(=N\O)/C2=CC=NC=C2)F

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=NO)C2=CC=NC=C2)F

Origin of Product

United States

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